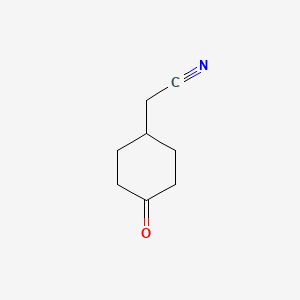

2-(4-Oxocyclohexyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxocyclohexyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHJMBGGMKSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Oxocyclohexyl Acetonitrile and Its Precursors

Regioselective and Chemoselective Approaches to the 2-(4-Oxocyclohexyl)acetonitrile Core

The construction of the this compound framework requires precise control over regioselectivity and chemoselectivity to ensure the desired connectivity and functional group tolerance.

Anionic and Enamine-Mediated Condensation Routes to this compound

Anionic and enamine-mediated reactions represent classical yet effective methods for the formation of carbon-carbon bonds. In the context of this compound synthesis, these strategies typically involve the reaction of a cyclohexanone (B45756) derivative with an acetonitrile (B52724) synthon.

Anionic routes often employ strong bases to deprotonate acetonitrile, generating a nucleophilic cyanomethyl anion. This anion can then react with a suitable cyclohexanone electrophile. The choice of base and reaction conditions is critical to prevent side reactions such as self-condensation of the ketone or polymerization. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in readily available literature, the general principles of α-alkylation of nitriles are well-established.

Enamine-mediated synthesis, a milder alternative, involves the reaction of a cyclohexanone with a secondary amine to form an enamine. masterorganicchemistry.com This enamine then acts as a nucleophile, reacting with an electrophilic source of the cyanomethyl group. The subsequent hydrolysis of the resulting iminium ion intermediate regenerates the ketone functionality, yielding the desired product. This approach, known as the Stork enamine alkylation, offers advantages in terms of chemoselectivity, as it avoids the use of strong bases that can be incompatible with sensitive functional groups. masterorganicchemistry.com

Application of Catalytic Protocols in this compound Synthesis

Catalytic methods offer a more atom-economical and environmentally benign approach to the synthesis of this compound. These protocols can involve transition metal catalysis or organocatalysis to facilitate the key bond-forming steps.

While specific catalytic protocols for the direct synthesis of this compound are not prominently reported, related transformations provide insights into potential strategies. For instance, transition-metal-catalyzed cross-coupling reactions could in principle be employed. A hypothetical approach might involve the coupling of a pre-functionalized cyclohexyl derivative with a cyanomethylating agent.

Stereoselective Synthesis of this compound Analogues

The presence of a stereocenter at the point of attachment of the acetonitrile group to the cyclohexane (B81311) ring in derivatives of this compound has prompted the development of stereoselective synthetic methods.

Biocatalytic Approaches to Chiral this compound Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. Enzymes such as transaminases have been successfully used in the asymmetric synthesis of chiral amines from ketones, a transformation that could be conceptually applied to produce chiral amino-analogs of this compound. nih.gov In such a process, a prochiral ketone precursor could be stereoselectively aminated to introduce a chiral center. While direct biocatalytic routes to chiral this compound have not been specifically described, the broader success of biocatalysis in asymmetric synthesis suggests its potential in this area. nih.gov

Asymmetric Organocatalysis in the Preparation of Stereoisomers

Asymmetric organocatalysis has revolutionized the field of stereoselective synthesis by using small organic molecules as catalysts. youtube.com This approach could be applied to the synthesis of stereoisomers of this compound derivatives. For instance, an organocatalyzed conjugate addition of a cyanomethyl nucleophile to a cyclohexenone derivative could establish the stereocenter at the C2 position. The choice of a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, would be crucial in controlling the stereochemical outcome of the reaction.

Diastereoselective Strategies in this compound Chemistry

When multiple stereocenters are present in analogues of this compound, diastereoselective control becomes a key synthetic challenge. Diastereoselective strategies often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. Alternatively, reagent-controlled diastereoselection can be achieved by using chiral reagents or catalysts that favor the formation of one diastereomer over others. Cascade reactions, such as tandem Michael-aldol reactions, have been shown to be effective in the diastereoselective synthesis of highly substituted cyclohexanones, which could serve as precursors to complex analogues of this compound. nih.gov

Green Chemistry Principles and Sustainable Routes for this compound Production

The pursuit of greener manufacturing processes for this compound is driven by the need to minimize environmental impact and enhance economic viability. nih.gov Key principles of green chemistry, such as waste prevention, the use of safer solvents, and energy efficiency, are being applied to revolutionize the synthesis of this important intermediate. nih.gov

Solvent-Free and Aqueous-Phase Synthetic Strategies

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste. dut.ac.za To address this, researchers are exploring solvent-free and aqueous-phase reactions, which are inherently safer and more environmentally friendly. mdpi.comarkat-usa.org

One of the primary routes to this compound involves the Knoevenagel condensation of cyclohexanone with acetonitrile to form cyclohexylideneacetonitrile (B1615479), a key precursor. orgsyn.org This reaction is typically catalyzed by a base. orgsyn.orgwikipedia.org Innovations in green chemistry have demonstrated the potential for conducting such condensations under solvent-free conditions, often with the aid of microwave irradiation or solid-supported catalysts to improve reaction rates and yields. dut.ac.zamdpi.com For instance, the use of catalysts like hydroxyapatite (B223615) under microwave activation has proven effective for Knoevenagel condensations of various aldehydes with active methylene (B1212753) compounds without the need for a solvent. mdpi.com Similarly, supported mixed metal oxides have been employed as heterogeneous catalysts for this reaction under solvent-free conditions, which also allows for easier catalyst recovery and reuse. dut.ac.za

The use of water as a reaction medium is another highly attractive green alternative. Aqueous-phase synthesis offers benefits of low cost, non-flammability, and reduced environmental impact. mdpi.com Research on the Knoevenagel condensation of ketones with malononitrile (B47326) has shown that these reactions can proceed efficiently in water, sometimes even without a catalyst. arkat-usa.org While a specific aqueous-phase synthesis for the condensation of cyclohexanone and acetonitrile is not extensively detailed in readily available literature, the principles from related reactions suggest its feasibility. The table below summarizes various green approaches to Knoevenagel condensations, highlighting the potential for their application in the synthesis of cyclohexylideneacetonitrile.

| Catalyst/Condition | Reactants | Solvent | Key Findings |

| Porous Calcium Hydroxyapatite / Microwave | Aldehydes, Malononitrile/Ethyl Cyanoacetate | Solvent-free | High yields, short reaction times. mdpi.com |

| Supported Mixed Metal Oxides | Benzaldehyde, Ethyl Cyanoacetate | Solvent-free | Avoids organic solvents, suppresses side reactions. dut.ac.za |

| Ammonium Bicarbonate | Benzaldehydes, Malonic Acid | Solvent-free | Environmentally benign catalyst, high yields. tue.nl |

| Silica Gel / NH4OAc / Microwave | Ketones, Malononitrile | Solvent-free | Smooth reaction progression. arkat-usa.org |

| No Catalyst | Aldehydes, Malononitrile | Water | Efficient reaction without any catalyst. arkat-usa.org |

Another green approach to consider is the Michael addition, a fundamental carbon-carbon bond-forming reaction. rhhz.netijsdr.org In the context of this compound synthesis, this could involve the conjugate addition of a cyanide source to a cyclohexenone derivative. wikipedia.orgmasterorganicchemistry.com The use of basic ionic liquids as recyclable catalysts for Michael additions under solvent-free conditions has been reported to give high yields, presenting a promising green route. rhhz.net

Continuous Flow Synthesis of this compound and Related Compounds

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.gov This methodology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and integration of reaction and purification steps.

The synthesis of this compound from its precursor, cyclohexylideneacetonitrile, requires the reduction of the carbon-carbon double bond. This is typically achieved through catalytic hydrogenation. Continuous flow hydrogenation using packed-bed reactors with catalysts like palladium on carbon (Pd/C) has been shown to be highly efficient for various hydrogenations. rsc.org Such systems allow for precise control of reaction parameters like temperature, pressure, and residence time, leading to high conversions and selectivities. rsc.org While a specific continuous flow process for the hydrogenation of cyclohexylideneacetonitrile is not detailed in the provided search results, the extensive literature on continuous flow hydrogenation of other alkynes and alkenes suggests this would be a highly effective and green approach. nih.gov

The table below outlines examples of continuous flow processes for related reactions, illustrating the potential for the development of a continuous flow synthesis of this compound.

| Reaction Type | Catalyst | Key Features of Flow Process |

| Partial Hydrogenation of Alkynes | Heterogeneous Catalysts | High importance in manufacturing, review of systems from 1997-2016. nih.gov |

| Hydrogenation of 4-Cyanobenzaldehyde | Pd/C | Highly reactive and efficient system, conversion at 25°C. rsc.org |

By integrating the principles of solvent-free or aqueous-phase synthesis for the initial condensation step with a continuous flow hydrogenation process for the subsequent reduction, a truly green and efficient manufacturing route for this compound can be envisioned.

Reactivity Profiles and Mechanistic Investigations of 2 4 Oxocyclohexyl Acetonitrile

Transformations Involving the Nitrile Moiety of 2-(4-Oxocyclohexyl)acetonitrile

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a wide array of chemical transformations. nih.gov Its polarized nature, featuring an electrophilic carbon atom, makes it susceptible to attack by various nucleophiles. libretexts.orglibretexts.org

Nucleophilic Additions and Substitutions at the Nitrile Carbon

The electrophilic carbon of the nitrile group in this compound is a key site for nucleophilic attack. This reactivity allows for the conversion of the nitrile into several other important functional groups. Common nucleophilic additions include hydrolysis, reduction, and reactions with organometallic reagents. libretexts.orgchemistrysteps.com

Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed. Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack of water to form an imidic acid intermediate. libretexts.orgchemistrysteps.com This intermediate then tautomerizes to an amide, which can be further hydrolyzed to a carboxylic acid, yielding (4-oxocyclohexyl)acetic acid. chemistrysteps.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, eventually forming 2-(4-oxocyclohexyl)ethan-1-amine after an aqueous workup. libretexts.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would produce 1-(4-oxocyclohexyl)propan-2-one after hydrolysis.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Water (H₂O) | H₃O⁺ or OH⁻ | Amide | (4-oxocyclohexyl)acetic acid |

| Hydride (H⁻) | LiAlH₄ | Imine anion | 2-(4-oxocyclohexyl)ethan-1-amine |

| Carbanion (R⁻) | CH₃MgBr (Grignard) | Imine anion salt | 1-(4-oxocyclohexyl)propan-2-one |

Ritter-Type Reactions of this compound Derivatives

The Ritter reaction is a classic method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a strong acid. wikipedia.org For a derivative of this compound, the ketone functionality can be modified to serve as a carbocation precursor.

For example, reduction of the ketone in this compound would yield 2-(4-hydroxycyclohexyl)acetonitrile. Upon treatment with a strong acid, the hydroxyl group can be protonated and eliminated as water, generating a secondary carbocation on the cyclohexane (B81311) ring. This carbocation can then be trapped intramolecularly by the nitrogen of the nitrile group. The resulting nitrilium ion intermediate, upon hydrolysis, would produce a spirocyclic lactam. organic-chemistry.org This intramolecular variant of the Ritter reaction is a powerful strategy for constructing spirocyclic systems, which are valuable motifs in medicinal chemistry. mdpi.comdndi.org

| Reactant | Conditions | Key Intermediate | Product Type |

| 2-(4-hydroxycyclohexyl)acetonitrile | Strong Acid (e.g., H₂SO₄) | Nitrilium ion | Spirocyclic lactam |

Alpha-Functionalization Reactions of the Acetonitrile (B52724) Group

The carbon atom adjacent to the nitrile group (the α-carbon) in this compound is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles in α-functionalization reactions.

This process is fundamental to creating new carbon-carbon bonds. For instance, the carbanion can be alkylated with alkyl halides or undergo acylation with acyl chlorides. This provides a direct method for introducing substituents at the carbon alpha to the nitrile, leading to a diverse range of derivatives. Such strategies are crucial in the synthesis of complex molecules, including those with spirocyclic frameworks. mdpi.comrsc.org

| Base | Electrophile | Reaction Type | Product |

| Sodium Amide (NaNH₂) | Alkyl Halide (R-X) | Alkylation | 2-(4-Oxocyclohexyl)-2-alkylacetonitrile |

| LDA | Acyl Chloride (RCOCl) | Acylation | 3-(4-Oxocyclohexyl)-3-cyanoketone |

Reactions of the Oxocyclohexyl Ring in this compound

The cyclohexanone (B45756) ring offers a second major site of reactivity, primarily centered around the carbonyl group and its adjacent α-carbons.

Carbonyl Condensation and Addition Reactions

The carbonyl carbon of the cyclohexanone ring is electrophilic and readily undergoes nucleophilic addition and condensation reactions. openstax.orgvanderbilt.edu

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can act as an electrophilic partner in an Aldol reaction. openstax.org It can react with an enolate (derived from itself or another carbonyl compound) to form a β-hydroxy ketone. openstax.orgchemistry.coach For example, a self-condensation would lead to a dimer containing a new carbon-carbon bond. Crossed aldol reactions with other aldehydes or ketones are also possible, though they can lead to product mixtures if not carefully controlled. libretexts.org

Wittig Reaction: The ketone can be converted to an alkene using phosphorus ylides (Wittig reagents). This allows for the replacement of the carbonyl oxygen with a carbon-based substituent, for example, yielding (4-methylenecyclohexyl)acetonitrile.

Strecker Reaction: The ketone can undergo a Strecker-type reaction. This involves the addition of cyanide and an amine to the carbonyl group, which, after hydrolysis, can lead to the formation of α-amino acids. A relevant example is the reaction of a ketone with an amine and trimethylsilyl (B98337) cyanide to produce an α-amino nitrile, a key step in synthesizing spirocyclic imidazolinones. mdpi.com

| Reaction Type | Reagent(s) | Intermediate/Key Step | Product Class |

| Aldol Addition | Base/Acid, another enolizable carbonyl | Enolate attack on carbonyl | β-Hydroxy ketone |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CH₂) | Oxaphosphetane | Alkene |

| Strecker Synthesis | KCN, NH₄Cl | α-Amino nitrile | α-Amino acid (after hydrolysis) |

Enolization and Alpha-Functionalization Strategies of the Cyclohexanone

The protons on the carbons α to the carbonyl group in the cyclohexanone ring are acidic and can be removed by a base to form an enolate ion. libretexts.org This enolate is a potent nucleophile and can react with a range of electrophiles. vanderbilt.edu

To achieve selective α-functionalization and avoid competing self-condensation reactions, a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often used at low temperatures to quantitatively form the enolate. vanderbilt.edu The generated enolate can then be treated with an electrophile.

Alkylation: Reaction with alkyl halides introduces an alkyl group at the α-position.

Halogenation: Treatment with reagents like Br₂ in acetic acid can lead to α-halogenation.

Michael Addition: The enolate can act as a nucleophile in a Michael (1,4-addition) reaction, attacking an α,β-unsaturated carbonyl compound to form a 1,5-dicarbonyl compound. libretexts.org This sequence is the first part of the Robinson annulation, a powerful ring-forming reaction. libretexts.org

These strategies allow for the controlled modification of the cyclohexanone ring, enabling the synthesis of more complex and highly functionalized derivatives. mdpi.com

| Base | Electrophile | Reaction Type | Product |

| LDA | Methyl Iodide | α-Alkylation | 2-(2-Methyl-4-oxocyclohexyl)acetonitrile |

| NaOH | Benzaldehyde | Aldol Condensation | 2-(2-Benzylidene-4-oxocyclohexyl)acetonitrile |

| Enolate | α,β-Unsaturated Ketone | Michael Addition | 1,5-Dicarbonyl adduct |

Oxidation and Reduction Pathways of the Ketone Functionality

The ketone group in this compound is susceptible to both oxidation and reduction, leading to a variety of molecular transformations. The Baeyer-Villiger oxidation, a classic reaction that converts ketones to esters, can be employed. wiley-vch.de In this reaction, the ketone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of an acid catalyst like trifluoroacetic acid. wiley-vch.de The mechanism involves the protonation of the ketone's oxygen atom, followed by nucleophilic attack of the peroxy acid. wiley-vch.de Subsequently, one of the alkyl groups on the ketone migrates to the oxygen of the peroxide group, leading to the formation of an ester and a carboxylic acid. wiley-vch.de

Reduction of the ketone functionality can be achieved using various reducing agents to yield the corresponding alcohol. For instance, sodium borohydride (B1222165) is a common reagent for the reduction of ketones. In a related synthesis, the oxidative cleavage of a double bond using osmium tetroxide and sodium periodate, followed by reduction with sodium borohydride, has been used to form a hydroxymethyl group. auburn.edu

Cyclization and Annulation Reactions Utilizing this compound as a Synthon

This compound serves as a versatile building block, or synthon, in the synthesis of various carbocyclic and heterocyclic ring systems. Its bifunctional nature, containing both a ketone and an activated nitrile group, allows for a range of cyclization and annulation reactions.

The presence of the ketone and nitrile functionalities in this compound makes it an ideal substrate for the Gewald reaction, a multicomponent reaction used to synthesize highly substituted 2-aminothiophenes. wikipedia.orgumich.educhemrxiv.orgarkat-usa.org This one-pot synthesis involves the condensation of a ketone with an α-cyanoester (or in this case, an activated nitrile) in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org The reaction proceeds through an initial Knoevenagel condensation between the ketone and the acetonitrile derivative, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring. wikipedia.org Microwave irradiation has been shown to improve reaction yields and reduce reaction times for the Gewald reaction. wikipedia.org

The general scheme for the Gewald reaction is as follows:

| Reactants | Reagents | Product |

| Ketone, α-activated acetonitrile, Elemental sulfur | Base (e.g., triethylamine, piperidine) | Polysubstituted 2-aminothiophene |

Table 1: Generalized Gewald Reaction Scheme

Furthermore, the activated nitrile group in this compound can participate in other cyclization reactions. For instance, acetonitrile itself can act as a two-carbon building block in [2+2] cyclizations to form cyclobutenones. researchgate.netnih.gov While this specific application with this compound is not explicitly detailed, the principle of activating the acetonitrile for cycloadditions is well-established. researchgate.netnih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible. Phosphine-catalyzed [4+2] annulation reactions have been developed for the synthesis of dihydrocarbazoles and dihydrodibenzothiophenes from similar starting materials. nih.gov These reactions proceed through a dearomatization-aromatization process. nih.gov

The structure of this compound is well-suited for the construction of spirocyclic compounds, where two rings share a single common atom. The Gewald reaction, when applied to cyclic ketones like the one present in this compound, can lead to the formation of spiro-fused thiophenes. arkat-usa.org In this context, the cyclohexyl ring of the starting material becomes the spiro-fused component of the final 2-aminothiophene product.

Rearrangement Reactions of this compound and its Structural Analogues

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer of the original compound. thermofisher.comaccessscience.com For derivatives of this compound, a key rearrangement is the Beckmann rearrangement of the corresponding oxime. mvpsvktcollege.ac.inmasterorganicchemistry.com

The Beckmann rearrangement transforms an oxime, which can be formed from the ketone functionality of this compound by reaction with hydroxylamine, into an N-substituted amide. mvpsvktcollege.ac.inmasterorganicchemistry.com The reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the oxime, converting it into a good leaving group. mvpsvktcollege.ac.inmasterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydration yields the amide. mvpsvktcollege.ac.in

A general representation of the Beckmann rearrangement is provided below:

| Starting Material | Reagents | Product |

| Ketoxime | Acid (e.g., H₂SO₄, PCl₅, TsCl) | N-substituted amide |

Table 2: Generalized Beckmann Rearrangement

Another notable rearrangement is the Schmidt reaction, where a ketone reacts with hydrazoic acid in the presence of a strong acid to yield an amide, proceeding through a nitrilium ion intermediate. mvpsvktcollege.ac.in

Computational and Theoretical Studies of 2 4 Oxocyclohexyl Acetonitrile Chemistry

Density Functional Theory (DFT) Applications in Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a important tool for elucidating the mechanisms of complex organic reactions. By calculating the electronic density of a system, DFT can accurately predict the energies of reactants, transition states, and products, thereby mapping out the most plausible reaction pathways. For 2-(4-Oxocyclohexyl)acetonitrile, DFT calculations are instrumental in understanding its reactivity, particularly in reactions involving the ketone or nitrile functionalities.

Theoretical investigations into the reaction pathways of similar cyclic ketones have demonstrated the power of DFT in identifying key intermediates and transition states. For instance, in cycloaddition reactions, DFT can be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the corresponding transition states and intermediates on the potential energy surface. The activation energies calculated for these pathways can explain experimentally observed product distributions.

Table 1: Hypothetical DFT-Calculated Activation Energies for Different Reaction Pathways of this compound

| Reaction Type | Pathway | Transition State (TS) | Activation Energy (kcal/mol) |

| Nucleophilic Addition to Carbonyl | Concerted | TS_add_concerted | 25.8 |

| Nucleophilic Addition to Carbonyl | Stepwise - Intermediate Formation | TS_add_step1 | 18.2 |

| Nucleophilic Addition to Carbonyl | Stepwise - Intermediate to Product | TS_add_step2 | 5.1 |

| Enolate Formation | Proton Abstraction | TS_enolate | 15.5 |

| [3+2] Cycloaddition with Azide | Exo approach | TS_cyclo_exo | 13.3 |

| [3+2] Cycloaddition with Azide | Endo approach | TS_cyclo_endo | 14.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in computational studies of analogous compounds.

These calculations can reveal subtle electronic effects that govern the course of a reaction. For example, the presence of the electron-withdrawing nitrile group can influence the electrophilicity of the carbonyl carbon, a factor that can be quantified using DFT. Furthermore, DFT studies can model the role of catalysts in promoting specific reaction pathways by calculating the energies of catalyst-substrate complexes and the corresponding transition states.

Quantum Chemical Modeling of Stereoselectivity and Regioselectivity

Understanding and predicting the stereochemical and regiochemical outcomes of a reaction are paramount in organic synthesis. Quantum chemical modeling, often employing DFT or other high-level ab initio methods, provides a powerful means to rationalize and predict these selectivities. In the case of this compound, with its chiral center potential and multiple reactive sites, such modeling is crucial.

Stereoselectivity in reactions involving the cyclohexanone (B45756) ring can be influenced by the conformational preferences of the molecule. Quantum chemical calculations can determine the relative energies of different chair and boat conformations of the substituted cyclohexane (B81311) ring and how these conformers interact with incoming reagents. By calculating the activation energies for attacks from different faces of the molecule (axial vs. equatorial), the preferred stereochemical outcome can be predicted. For instance, in a nucleophilic addition to the carbonyl group, the model can predict whether the nucleophile will preferentially attack from the axial or equatorial face, leading to the formation of a specific diastereomer.

Regioselectivity, the preference for reaction at one site over another, is also amenable to quantum chemical analysis. For reactions involving both the ketone and the nitrile group, calculations can determine which functional group is more reactive under specific conditions. For example, in a reduction reaction, modeling can predict whether the carbonyl or the nitrile group will be preferentially reduced by calculating the activation barriers for both processes. The regioselectivity of cycloaddition reactions involving the double bond of an enol or enolate intermediate of this compound can also be investigated, with calculations identifying the transition states leading to different regioisomeric products. rsc.org

Table 2: Hypothetical Calculated Energy Barriers for Regio- and Stereoselective Reactions

| Reaction | Regioisomer/Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Hydride Reduction | Axial Attack on Carbonyl | 12.5 | Favored |

| Hydride Reduction | Equatorial Attack on Carbonyl | 14.8 | Disfavored |

| Enolate Alkylation | C-Alkylation | 17.2 | Favored |

| Enolate Alkylation | O-Alkylation | 21.5 | Disfavored |

| Diels-Alder (enol form) | Ortho Product | 28.9 | Favored |

| Diels-Alder (enol form) | Meta Product | 31.4 | Disfavored |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in computational studies of analogous compounds.

Potential Energy Surface (PES) Scans for Conformational and Reaction Pathway Analysis

A Potential Energy Surface (PES) represents the energy of a molecule as a function of its geometry. By scanning the PES, chemists can explore the different conformations a molecule can adopt and map out the pathways of chemical reactions. For a flexible molecule like this compound, PES scans are invaluable for understanding its conformational landscape and the energetic profiles of its reactions.

Conformational analysis of the cyclohexyl ring is a key application of PES scans. By systematically varying the dihedral angles of the ring, a detailed map of the low-energy conformations, such as the chair, twist-boat, and boat forms, can be generated. The relative energies of these conformers, and the energy barriers between them, can be determined, providing insight into the molecule's dynamic behavior. The presence of the bulky acetonitrile (B52724) substituent can influence the conformational equilibrium, a factor that can be precisely quantified through PES scans.

In the context of reaction mechanisms, PES scans are used to trace the path from reactants to products. By selecting a specific reaction coordinate, such as the distance between two reacting atoms, and systematically changing it while optimizing all other geometric parameters, the minimum energy path for the reaction can be determined. This allows for the identification of transition states and intermediates along the reaction coordinate. For example, a PES scan could be used to model the approach of a nucleophile to the carbonyl carbon of this compound, revealing the energetic changes that occur as the new bond is formed.

Table 3: Hypothetical Relative Energies of this compound Conformers from PES Scan

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Chair (Equatorial Acetonitrile) | -55.2° | 0.00 |

| Chair (Axial Acetonitrile) | 54.8° | 1.85 |

| Twist-Boat | 30.1° | 5.60 |

| Boat | 0.0° | 6.90 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general knowledge of cyclohexanone conformational analysis.

Advanced Computational Characterization of Electronic Properties

Beyond reaction pathways and conformations, computational chemistry provides a suite of tools for characterizing the fundamental electronic properties of molecules. These properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential, are key to understanding a molecule's reactivity, stability, and intermolecular interactions. For this compound, these analyses can provide a detailed picture of its electronic nature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and shape of these orbitals are critical in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). Computational methods can accurately calculate the energies and visualize the spatial distribution of the HOMO and LUMO of this compound. This can reveal, for example, that the LUMO is primarily localized on the carbonyl group, indicating its susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) map is another powerful tool for visualizing the charge distribution within a molecule. The MEP indicates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. For this compound, an MEP map would likely show a region of negative potential around the carbonyl oxygen and the nitrile nitrogen, and a region of positive potential around the carbonyl carbon.

Other electronic properties that can be calculated include dipole moment, polarizability, and atomic charges. These parameters provide further insight into the molecule's polarity and how it will interact with other molecules and with external electric fields.

Table 4: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value | Units |

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 6.36 | eV |

| Dipole Moment | 3.45 | Debye |

| Polarizability | 15.2 | ų |

| Mulliken Charge on Carbonyl Carbon | +0.55 | e |

| Mulliken Charge on Carbonyl Oxygen | -0.48 | e |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in computational studies of similar molecules.

Strategic Applications of 2 4 Oxocyclohexyl Acetonitrile in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Synthesis

No documented instances were found of 2-(4-Oxocyclohexyl)acetonitrile or its derivatives being utilized as a key intermediate in the synthesis of natural products. Consequently, there is no information to report on its role in the construction of core structures of bioactive natural products or its feature in total synthesis pathways.

Retrosynthetic Analyses Incorporating this compound

No retrosynthetic analyses published in the surveyed scientific literature feature This compound as a strategic building block or synthon. Therefore, there is no content available to discuss its application in this area of synthetic planning.

Derivatization and Analogue Development of 2 4 Oxocyclohexyl Acetonitrile for Synthetic Purposes

Modifications of the Acetonitrile (B52724) Moiety of 2-(4-Oxocyclohexyl)acetonitrile

The acetonitrile group (-CH₂CN) in this compound is a versatile functional group that can undergo several transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com Acid-catalyzed hydrolysis proceeds through protonation of the nitrogen atom, followed by nucleophilic attack by water to form an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid, (4-oxocyclohexyl)acetic acid. chemistrysteps.comlibretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine, 2-(4-oxocyclohexyl)ethan-1-amine. savemyexams.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over a nickel catalyst. libretexts.orgsavemyexams.comwikipedia.org The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.comlibretexts.org Catalytic hydrogenation is often an economically viable method for producing primary amines. wikipedia.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org This reaction provides a route to synthesize ketones with a variety of alkyl or aryl groups attached to the carbonyl carbon.

Alkylation of the α-Carbon: The carbon atom adjacent to the nitrile group (the α-carbon) is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. youtube.com This carbanion can then react with alkyl halides in an Sɴ2 reaction to introduce an alkyl group at the α-position. youtube.com This allows for the synthesis of a range of α-substituted derivatives of this compound.

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | (4-Oxocyclohexyl)acetic acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | 2-(4-Oxocyclohexyl)ethan-1-amine |

| Reduction | H₂, Ni catalyst | 2-(4-Oxocyclohexyl)ethan-1-amine |

| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 2-(4-Oxocyclohexyl)-2-alkylacetonitrile |

| Reaction with Grignard Reagent | 1. R-MgBr, ether; 2. H₃O⁺ | 1-(4-Oxocyclohexyl)alkan-2-one |

Functionalization of the Cyclohexanone (B45756) Ring in this compound

The cyclohexanone ring offers a carbonyl group and α-carbons as sites for functionalization.

Reactions of the Carbonyl Group: The ketone functionality undergoes typical reactions of carbonyl compounds. libretexts.orgyoutube.com These include:

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, 2-(4-hydroxycyclohexyl)acetonitrile, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Formation of Cyanohydrins: Addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. masterorganicchemistry.com

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, leading to the formation of an alkene. libretexts.org

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines. libretexts.orgyoutube.com These reactions are often reversible and acid-catalyzed. libretexts.org

α-Alkylation: The α-carbons of the cyclohexanone ring can be deprotonated by a strong base to form an enolate, which can then be alkylated. mdpi.comnih.gov The regioselectivity of this reaction (alkylation at the more or less substituted α-carbon) can be controlled by the choice of base and reaction conditions. nih.gov For instance, using a bulky base like LDA at low temperatures tends to favor the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon. youtube.com

| Reaction Type | Reagents and Conditions | Product |

| Reduction | NaBH₄, MeOH or LiAlH₄, ether | 2-(4-Hydroxycyclohexyl)acetonitrile |

| Wittig Reaction | Ph₃P=CHR | 2-(4-(Alkylidene)cyclohexyl)acetonitrile |

| Stork Enamine Synthesis | 1. Secondary amine, H⁺; 2. Alkyl halide; 3. H₃O⁺ | 2-(2-Alkyl-4-oxocyclohexyl)acetonitrile |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 2-(2-Alkyl-4-oxocyclohexyl)acetonitrile |

Synthesis of Polycyclic and Spirocyclic Analogues Derived from this compound

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems. organic-chemistry.orgorganic-chemistry.org These structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential to mimic natural products. researchgate.netdndi.org

Synthesis of Polycyclic Heterocycles: The presence of both a ketone and a nitrile group allows for intramolecular cyclization reactions to form fused ring systems. For example, through a series of reactions involving the functionalization of both the ketone and nitrile moieties, it is possible to construct bicyclic and tricyclic heterocyclic compounds. psu.eduyoutube.com One common strategy involves the conversion of the nitrile to a primary amine, which can then undergo an intramolecular condensation with the ketone carbonyl to form a fused heterocyclic ring.

Synthesis of Spirocyclic Compounds: Spirocycles, which contain two rings connected by a single common atom, can be synthesized from this compound. researchgate.netnih.gov A general approach involves the reaction of the ketone with a bifunctional reagent that can react with the carbonyl group and subsequently with another part of the molecule. For instance, reaction with a diol can form a spirocyclic ketal. mdpi.com More complex spiro-heterocycles can be prepared through multi-step sequences that leverage the reactivity of both the ketone and the nitrile group. researchgate.net

| Compound Class | General Synthetic Strategy | Potential Structures |

| Polycyclic Heterocycles | Intramolecular cyclization following modification of ketone and/or nitrile groups. | Fused bicyclic systems containing nitrogen and/or oxygen. |

| Spirocyclic Compounds | Reaction of the ketone with a bifunctional reagent, or multi-step synthesis involving both functional groups. | Spiro[4.5]decane and other spiro-heterocyclic frameworks. |

Future Directions and Emerging Research Avenues for 2 4 Oxocyclohexyl Acetonitrile Chemistry

Development of Novel Catalytic Systems for 2-(4-Oxocyclohexyl)acetonitrile Transformations

The reactivity of this compound is centered on its two functional groups. Future research will likely focus on developing novel catalytic systems that can selectively target one group in the presence of the other, or that can facilitate stereoselective transformations of the prochiral ketone.

Transformations of the Ketone Group: The asymmetric reduction of the prochiral ketone to form chiral alcohols is a transformation of significant interest, as these chiral products can serve as key building blocks in pharmaceutical synthesis. thieme-connect.comthieme-connect.com

Organocatalysis: The use of metal-free small organic molecules as catalysts has gained tremendous traction. thieme-connect.com For the reduction of the ketone in this compound, organocatalysts like Corey-Bakshi-Shibata (CBS) catalysts, BINOL-derived phosphoric acids, and various chiral amines and thioureas could be developed to yield specific stereoisomers of the corresponding alcohol with high enantioselectivity. thieme-connect.comrsc.org

Transition-Metal Catalysis: Homogeneous transition-metal catalysts, particularly those based on iridium and ruthenium, are highly efficient for the asymmetric hydrogenation of ketones. mdpi.com Research into new chiral P,N,O-type ligands could lead to catalysts that are highly active and selective for the target molecule, even at very high substrate concentrations. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. nih.gov Whole-plant tissues or isolated enzymes like ene reductases and alcohol dehydrogenases could be explored for the highly selective reduction of the ketone. nih.govnih.gov This approach represents a green and sustainable route to chiral hydroxy-substituted cyclohexylacetonitrile derivatives. nih.gov

Transformations of the Nitrile Group: The nitrile group is a versatile precursor to other important functionalities.

Catalytic Hydrolysis: Biocatalysts such as nitrilases and nitrile hydratases can hydrolyze nitriles to carboxylic acids or amides, respectively, under neutral pH and ambient temperatures. journals.co.za Developing specific enzymes for this compound would circumvent the need for harsh acidic or basic conditions that might affect the ketone group and would produce less waste. journals.co.zaresearchgate.net

Catalytic Reduction: The reduction of the nitrile to a primary amine using reagents like lithium aluminum hydride is a standard transformation. libretexts.org Future work could focus on developing safer, more selective catalytic hydrogenation methods that are compatible with the ketone functionality.

Organometallic Addition: The addition of Grignard or organolithium reagents to the nitrile group can produce new ketones after hydrolysis. libretexts.orgmasterorganicchemistry.comlibretexts.org The development of catalytic versions of these reactions could broaden the scope for creating diverse molecular architectures from the this compound scaffold.

| Target Functional Group | Transformation | Potential Catalytic System | Key Advantage |

|---|---|---|---|

| Ketone | Asymmetric Reduction | Chiral Organocatalysts (e.g., CBS, BINOL-acids) | Metal-free, high enantioselectivity. thieme-connect.comrsc.org |

| Ketone | Asymmetric Transfer Hydrogenation | Chiral Iridium or Ruthenium Complexes | High efficiency and turnover numbers. mdpi.com |

| Ketone | Biocatalytic Reduction | Ene Reductases / Plant Tissues | Exceptional selectivity, green reaction conditions. nih.govnih.gov |

| Nitrile | Biocatalytic Hydrolysis to Amide | Nitrile Hydratases | Chemospecific, avoids harsh reagents and salt waste. journals.co.za |

| Nitrile | Biocatalytic Hydrolysis to Carboxylic Acid | Nitrilases | Direct conversion in aqueous media. journals.co.za |

Integration into Automated Synthesis and High-Throughput Experimentation

Modern drug discovery and materials science rely on the rapid synthesis and screening of large numbers of compounds. youtube.com High-Throughput Experimentation (HTE) and automated synthesis platforms are set to revolutionize how derivatives of this compound are developed and optimized. mt.com

HTE involves the parallel execution of a large number of reactions in miniaturized formats, such as 96-well plates. youtube.comnih.gov This approach allows researchers to rapidly screen a wide array of catalysts, ligands, solvents, bases, and other reaction parameters to find the optimal conditions for a specific transformation. nih.govresearchgate.net For example, finding the best catalyst for the asymmetric reduction of this compound could be accelerated exponentially compared to traditional one-at-a-time experimentation. mt.com

| Step | Action | Technology Used | Objective |

|---|---|---|---|

| 1. Design of Experiment | Plan arrays of catalysts, ligands, solvents, and bases to test. | DoE Software | Systematically explore the reaction space. |

| 2. Reagent Dispensing | Accurately dispense stock solutions of reagents into a 96-well plate. | Robotic Liquid Handler | Ensure precision and minimize reagent use. mt.com |

| 3. Reaction Execution | Heat and stir the reaction plate under a controlled atmosphere. | Parallel Reactor Block with Magnetic Stirring | Run 96 reactions simultaneously under identical conditions. nih.gov |

| 4. Analysis | Rapidly analyze the yield and purity of each reaction well. | High-Throughput LC-MS/GC-MS | Generate large datasets on reaction outcomes. |

| 5. Data Interpretation | Visualize data to identify "hits" or optimal conditions. | Data Analysis Software / Machine Learning | Identify trends and select conditions for scale-up. youtube.com |

Exploration of Unconventional Reaction Media and Conditions for this compound Chemistry

A central theme in modern chemistry is the move towards more sustainable processes, which includes replacing volatile and hazardous organic solvents. The exploration of unconventional reaction media offers a promising avenue for the synthesis and transformation of this compound.

Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature and have negligible vapor pressure. electrochem.org Their properties can be finely tuned by changing the cation-anion pair, allowing for the design of ILs that can act as both the solvent and the catalyst for a given reaction. tandfonline.comiolitec.de Their use could enhance reaction rates and selectivity while simplifying product separation. scispace.com

Deep Eutectic Solvents (DESs): Often considered a greener and cheaper alternative to ILs, DESs are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea) that form a liquid with a significantly depressed melting point. mdpi.comwikipedia.org Many DESs are made from biodegradable, renewable resources and have been shown to be effective media and catalysts for a variety of organic transformations. mdpi.commdpi.comnih.gov

Sonocatalysis and Mechanochemistry: The use of ultrasound (sonocatalysis) can accelerate reaction rates and improve yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rsc.org Mechanochemistry, which involves inducing reactions by grinding solid reagents together, can often proceed without any solvent, representing an exceptionally green approach.

| Medium | Key Properties | Potential Application | Sustainability Aspect |

|---|---|---|---|

| Traditional Organic Solvents (e.g., Toluene, THF) | Volatile, often flammable and toxic. | Standard medium for many organic reactions. | Low sustainability, contributes to waste and emissions. |

| Ionic Liquids (ILs) | Non-volatile, thermally stable, tunable properties. electrochem.org | Solvent/catalyst for nitrile synthesis or ketone reductions. acs.org | Recyclable, low volatility reduces air pollution. |

| Deep Eutectic Solvents (DESs) | Often biodegradable, inexpensive, easy to prepare. mdpi.comnih.gov | Green medium for catalytic transformations. mdpi.com | High; often derived from renewable feedstocks. mdpi.com |

| Water | Non-toxic, inexpensive, non-flammable. | Ideal for biocatalytic reactions (e.g., nitrile hydrolysis). journals.co.za | Highest; the ultimate green solvent. |

| Solvent-free (Mechanochemistry) | No solvent used; reaction induced by mechanical force. | Direct solid-state reactions. | Excellent; eliminates solvent waste entirely. |

Sustainable and Scalable Industrial Synthesis Methodologies for this compound

For this compound or its derivatives to be viable for industrial applications, such as in active pharmaceutical ingredients (APIs), the synthesis must be both scalable and sustainable. cphi.com This involves moving beyond traditional batch processing to more advanced manufacturing techniques.

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a reactor, offers numerous advantages over batch production. beilstein-journals.orgasynt.com These include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volume at any given time, and easier scalability by simply running the reactor for a longer duration. mdpi.comnih.gov This technology is particularly well-suited for API manufacturing and can lead to cleaner products and higher yields. cphi.combeilstein-journals.org

Green Chemistry Principles: The industrial synthesis of nitrile-containing compounds is often reliant on toxic cyanide reagents. nih.gov Future research will focus on developing cyanide-free routes, such as the biocatalytic dehydration of aldoximes, which can be prepared from aldehydes. researchgate.net Applying green chemistry metrics like atom economy and process mass intensity (PMI) will be crucial in designing new synthetic routes that minimize waste and environmental impact. The use of recyclable catalysts, either heterogeneous or homogeneous systems recovered via novel separation techniques, will also be a key area of focus.

| Parameter | Traditional Batch Synthesis | Sustainable Flow Synthesis |

|---|---|---|

| Mode of Operation | Reagents are added to a large vessel and reacted for a set time. | Reagents are continuously pumped through a small reactor. beilstein-journals.org |

| Scalability | Difficult; often requires re-optimization and larger, specialized equipment. | Easier; achieved by extending run time ("scaling out"). mdpi.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small internal volume and superior heat transfer. asynt.com |

| Process Control | Less precise; temperature and mixing gradients are common. | Excellent control over temperature, pressure, and residence time. mdpi.com |

| Sustainability | Often generates significant solvent and reagent waste. | Enables process intensification, reduces solvent use, and can integrate recyclable catalysts. cphi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Oxocyclohexyl)acetonitrile, and what methodological considerations are critical for yield optimization?

- Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, acetonitrile is often used as a solvent due to its polarity and miscibility with reagents like DIPEA (diisopropylethylamine) and chloroform, which stabilize intermediates and enhance reaction efficiency . Sodium carbonate in aqueous acetonitrile can also facilitate deprotonation or act as a mild base for stepwise reactions, as seen in analogous nitrile syntheses . Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the nitrile group and optimizing stoichiometry to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclohexyl and nitrile moieties. For instance, H-NMR would show characteristic signals for the cyclohexyl protons (δ 1.5–2.5 ppm) and the nitrile group (no direct proton signal but inferred via coupling). Infrared (IR) spectroscopy can confirm the C≡N stretch (~2240 cm). Mass spectrometry (MS) provides molecular weight validation (e.g., molecular ion peak at m/z 153.2 for CHNO). Cross-referencing with databases like PubChem or Reaxys ensures accurate interpretation .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

- Answer : Store in a cool (-10°C to 4°C), dark environment under inert gas (e.g., nitrogen or argon) to prevent oxidation of the ketone group. Avoid exposure to moisture, as nitriles are prone to hydrolysis. Use sealed glass containers and ensure proper ventilation during handling to mitigate inhalation risks. Compatibility testing with storage materials (e.g., glass vs. certain plastics) is advised to avoid leaching .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when synthesizing derivatives of this compound, given incomplete physicochemical data?

- Answer : Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, acetonitrile’s dielectric constant (ε = 37.5) facilitates polar transition states, while DIPEA enhances nucleophilicity in SN2 reactions . High-throughput screening can identify optimal conditions for novel derivatives, such as coupling with aryl halides or ketone functionalization. Computational tools (e.g., DFT calculations) predict reactivity trends when empirical data are scarce .

Q. What strategies are effective for analyzing degradation pathways and byproducts of 2-(4-Oxocycyclohexyl)acetonitrile under thermal stress?

- Answer : Thermogravimetric analysis (TGA) paired with GC-MS can identify decomposition products like hydrogen cyanide (HCN) and nitrogen oxides (NO) under elevated temperatures . Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS track hydrolytic degradation. Mitigation includes adding stabilizers (e.g., radical scavengers) or modifying the cyclohexyl ring’s substitution pattern to enhance thermal resistance .

Q. How can contradictions in literature data regarding the reactivity of this compound be resolved?

- Answer : Reproduce conflicting experiments under controlled conditions (e.g., standardized solvent purity, inert atmosphere). Validate results using multiple characterization methods (e.g., C-NMR for carbonyl group confirmation, X-ray crystallography for structural elucidation). Collaborate with open-access databases to share raw data, ensuring transparency. For disputed reaction mechanisms, isotopic labeling (e.g., N in nitrile groups) can trace bond reorganization .

Q. What methodologies are recommended for designing multi-step syntheses using this compound as a key intermediate?

- Answer : Retrosynthetic analysis identifies feasible pathways, such as ketone reduction to cyclohexanol derivatives or nitrile conversion to amides. For example, the nitrile can undergo hydrolysis to a carboxylic acid using HSO, followed by peptide coupling. Alternatively, Grignard reactions with the ketone group enable carbon chain elongation. Protect the nitrile with trimethylsilyl groups during incompatible steps .

Q. What safety protocols are critical when scaling up reactions involving this compound, given its toxicity profile?

- Answer : Implement engineering controls (e.g., fume hoods, closed-system reactors) to limit exposure to vapors or dust. Personal protective equipment (PPE) including nitrile gloves, goggles, and respirators (for HCN risk) is mandatory. Emergency protocols should include neutralization kits for spills (e.g., calcium hypochlorite for cyanide containment) and immediate medical consultation for ingestion/inhalation incidents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.